molecular formula C16H21N3O2 B7710936 N-tert-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-tert-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B7710936
M. Wt: 287.36 g/mol
InChI Key: PIWRYWWPJMBTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms

Properties

IUPAC Name

N-tert-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)18-13(20)10-7-11-14-17-15(19-21-14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWRYWWPJMBTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile. The reaction is catalyzed by p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in dimethylformamide (DMF) as the solvent . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-tert-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the dopamine transporter (DAT) and act as a partial agonist of the μ opioid receptor . These interactions can modulate neurotransmitter levels and affect cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione
  • 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione

Uniqueness

N-tert-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.